

physical and chemical properties of 3-Bromo-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-2-hydroxybenzoic acid

Cat. No.: B049128

[Get Quote](#)

An In-depth Technical Guide to **3-Bromo-2-hydroxybenzoic Acid**

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of **3-Bromo-2-hydroxybenzoic acid** (CAS No: 3883-95-2). Also known as 3-bromosalicylic acid, this compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and structural information to support its application in research and development.

Chemical Identity and Structure

3-Bromo-2-hydroxybenzoic acid is a substituted aromatic carboxylic acid. The molecule consists of a benzoic acid core with a hydroxyl group at position 2 and a bromine atom at position 3. This substitution pattern influences its electronic properties, reactivity, and intermolecular interactions.

Table 1: Chemical Identifiers and Descriptors

Identifier	Value
CAS Number	3883-95-2 [1] [2] [3] [4] [5] [6]
Molecular Formula	C ₇ H ₅ BrO ₃ [1] [2] [3] [5] [7]
Molecular Weight	217.02 g/mol [2] [3] [7]
IUPAC Name	3-bromo-2-hydroxybenzoic acid [3] [4]
Synonyms	3-bromosalicylic acid, Benzoic acid, 3-bromo-2-hydroxy [2] [3] [6]
InChI Key	BHPSQWRVKOPSOQ-UHFFFAOYSA-N [3] [4]
Canonical SMILES	C1=CC(=C(C(=C1)Br)O)C(=O)O [1] [3] [7]

Physical and Chemical Properties

The physical and chemical properties of **3-Bromo-2-hydroxybenzoic acid** are summarized below. These properties are critical for its handling, storage, and application in chemical reactions.

Table 2: Physical and Chemical Property Data

Property	Value
Physical Form	White to yellow to brown solid; grey solid [2] [4] [6]
Melting Point	219-220 °C [1] [2]
Boiling Point	301.4 ± 32.0 °C (Predicted) [1] [2] [7]
Density	1.861 - 1.9 g/cm³ (Predicted) [1] [2] [7]
pKa	2.43 ± 0.10 (Predicted) [1] [2]
Solubility	Soluble in Methanol, DMSO [1] [2]
LogP	1.85 - 3.09 [1] [7]
Flash Point	136.1 °C [1] [7]
Vapor Pressure	0.000469 mmHg at 25°C [1]
Refractive Index	1.654 - 1.655 [1] [7]
Storage	Keep in a dark place, under an inert atmosphere, at room temperature [1] [2] [4]

Spectroscopic and Crystallographic Analysis

Infrared (IR) Spectroscopy

The IR spectrum of **3-Bromo-2-hydroxybenzoic acid** would show characteristic peaks for its functional groups. A very broad absorption between 2500-3300 cm⁻¹ is indicative of the O-H stretch of the hydrogen-bonded carboxylic acid. A strong carbonyl (C=O) stretching vibration is expected around 1700 cm⁻¹. Aromatic C-H and C=C stretching bands would appear in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data is not readily available in the search results, a typical ¹H NMR spectrum in a solvent like DMSO-d₆ would show distinct signals for the three aromatic protons and the acidic protons of the hydroxyl and carboxyl groups. The ¹³C NMR would display seven signals corresponding to the seven carbon atoms in the molecule, including the characteristic downfield signal for the carbonyl carbon.

Crystal Structure

The crystal structure of **3-Bromo-2-hydroxybenzoic acid** has been determined, revealing significant molecular arrangements.^[3] Key features include:

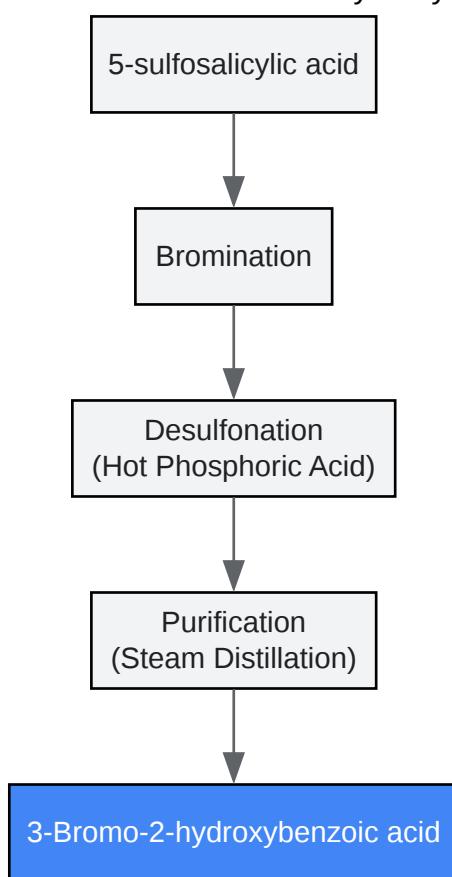
- **Intramolecular Hydrogen Bonding:** An intramolecular hydrogen bond exists between the hydroxyl group and the carboxyl group, a common feature in ortho-hydroxybenzoic acids that stabilizes the molecular conformation.^[7]
- **Dimer Formation:** Molecules form centrosymmetric dimers through intermolecular hydrogen bonds between the carboxyl groups of adjacent molecules, creating a central eight-membered ring.^[7] These interactions are crucial in defining the crystal packing arrangement.^[7]

Table 3: Crystallographic Data

Parameter	Value
Crystal System	Monoclinic
Space Group	P 1 21/n 1
a	3.7978 Å
b	10.5567 Å
c	18.0366 Å
β	90.208 °

(Data from COD Number 2240653 as cited in PubChem)^[3]

Experimental Protocols


Synthesis Protocol

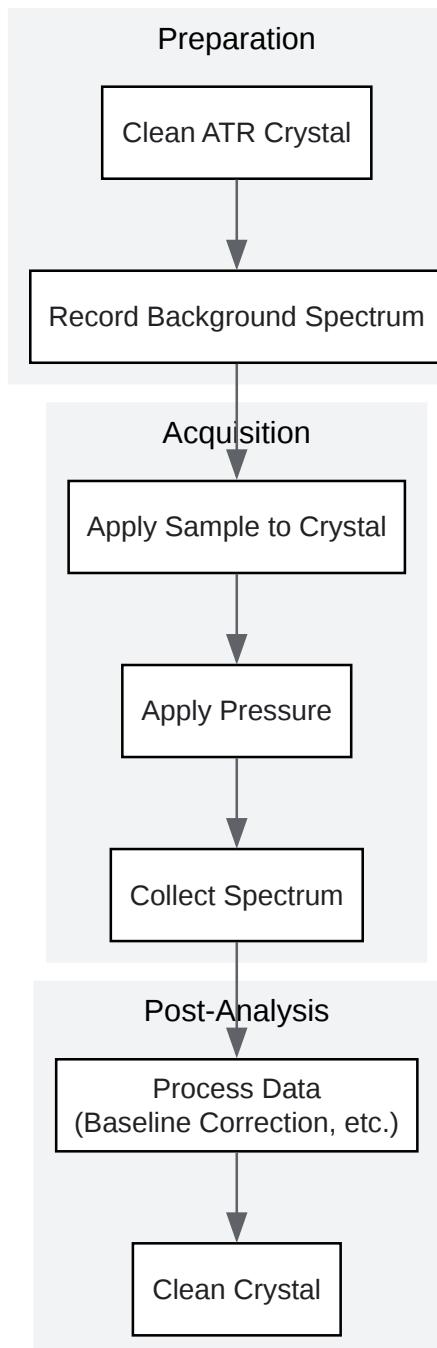
A documented synthetic pathway for **3-Bromo-2-hydroxybenzoic acid** involves a multi-step process starting from 5-sulfosalicylic acid.^[7]

- **Bromination:** 5-sulfosalicylic acid is first brominated.

- Desulfonation: The resulting compound undergoes desulfonation in hot phosphoric acid.
- Purification: The crude product is purified by steam distillation to yield **3-Bromo-2-hydroxybenzoic acid**.

Synthesis Workflow for 3-Bromo-2-hydroxybenzoic Acid

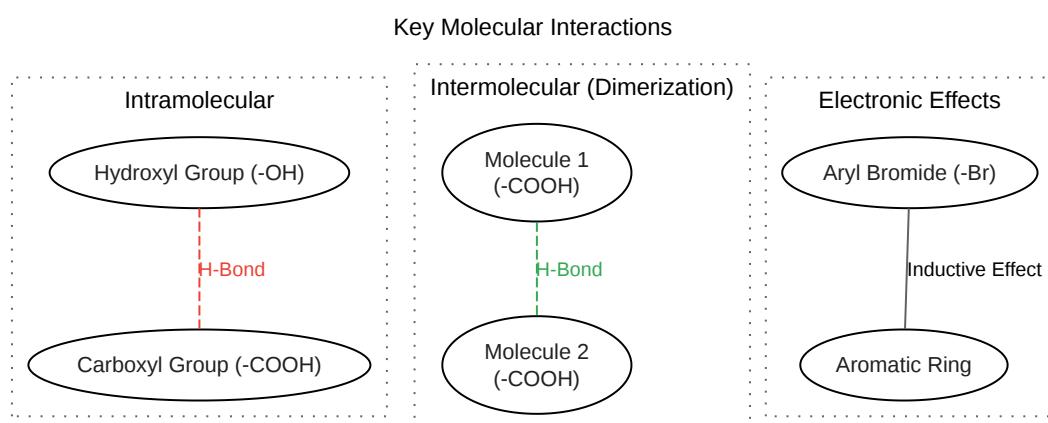
[Click to download full resolution via product page](#)


Synthesis from 5-sulfosalicylic acid.

Analytical Protocol: Infrared (IR) Spectroscopy

The following outlines a general procedure for acquiring an IR spectrum using the Attenuated Total Reflectance (ATR) method, which is common for solid samples.

- Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal (e.g., diamond or zinc selenide).
- Sample Application: Place a small amount of solid **3-Bromo-2-hydroxybenzoic acid** onto the ATR crystal.
- Pressure Application: Apply firm pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
- Data Acquisition: Collect the IR spectrum. The software automatically ratios the sample spectrum against the background.
- Cleaning: Clean the crystal surface with an appropriate solvent (e.g., isopropanol) and a soft wipe.


General ATR-FTIR Analysis Workflow

[Click to download full resolution via product page](#)

Workflow for ATR-FTIR analysis.

Reactivity and Molecular Interactions

The chemical behavior of **3-Bromo-2-hydroxybenzoic acid** is governed by its three functional groups: the carboxylic acid, the phenol, and the aryl bromide. The hydroxyl and carboxyl groups are involved in significant hydrogen bonding, both intramolecularly and intermolecularly, which dictates its physical properties like a high melting point and its crystal structure.^[7] The bromine atom and the electron-withdrawing carboxylic acid group deactivate the aromatic ring towards electrophilic substitution.

[Click to download full resolution via product page](#)

Logical diagram of molecular forces.

Applications

3-Bromo-2-hydroxybenzoic acid is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. Its most cited application is as a potential intermediate in the synthesis of an impurity of Sulfasalazine, an anti-inflammatory drug used to treat conditions like granulomatous colitis.^{[1][2][6]} This role highlights its importance in pharmaceutical process chemistry and impurity reference standard synthesis.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-Bromo-2-hydroxybenzoic acid** is associated with the following hazards:

- H315: Causes skin irritation[3]
- H319: Causes serious eye irritation[3]
- H335: May cause respiratory irritation[3]

Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. 3-BROMO-2-HYDROXYBENZOIC ACID Six Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. 3-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 520927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromo-2-hydroxybenzoic acid | 3883-95-2 [sigmaaldrich.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 3-Bromo-2-hydroxybenzoic acid (3883-95-2) for sale [vulcanchem.com]
- 8. 3-bromo-2-hydroxybenzoic acid 95% | CAS: 3883-95-2 | AChemBlock [achemblock.com]
- To cite this document: BenchChem. [physical and chemical properties of 3-Bromo-2-hydroxybenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b049128#physical-and-chemical-properties-of-3-bromo-2-hydroxybenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com